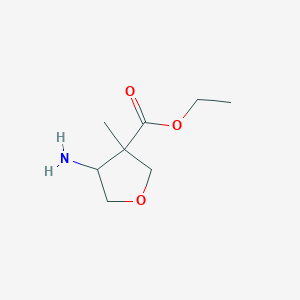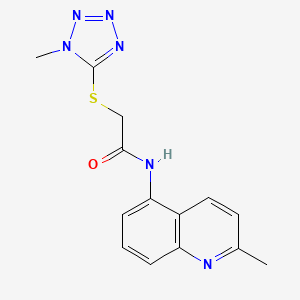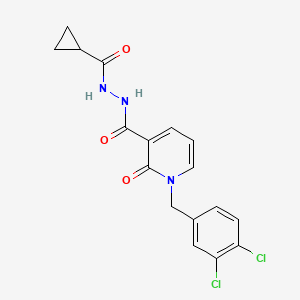![molecular formula C19H15N3OS B3016790 (Z)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthohydrazide CAS No. 301859-11-0](/img/structure/B3016790.png)
(Z)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-N’-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d]thiazole moiety linked to a naphthohydrazide group, which contributes to its distinctive chemical behavior and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthohydrazide typically involves the condensation of 3-methylbenzo[d]thiazol-2(3H)-amine with 1-naphthohydrazide under specific reaction conditions. The process often requires the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of (Z)-N’-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthohydrazide may involve more scalable and efficient methods. These methods could include the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of automated synthesis equipment can enhance reproducibility and reduce production costs.
化学反应分析
Types of Reactions
(Z)-N’-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of (Z)-N’-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthohydrazide include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts, depending on the reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce amines or hydrazines.
科学研究应用
(Z)-N’-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of (Z)-N’-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may disrupt bacterial cell wall synthesis or interfere with enzyme activity, resulting in antibacterial effects.
相似化合物的比较
Similar Compounds
3-methylbenzo[d]thiazol-2(3H)-ylidene derivatives: These compounds share the benzo[d]thiazole core structure and exhibit similar chemical properties.
Naphthohydrazide derivatives: Compounds with the naphthohydrazide moiety also show comparable reactivity and applications.
Uniqueness
(Z)-N’-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthohydrazide is unique due to its specific combination of the benzo[d]thiazole and naphthohydrazide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
N-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c1-22-16-11-4-5-12-17(16)24-19(22)21-20-18(23)15-10-6-8-13-7-2-3-9-14(13)15/h2-12H,1H3,(H,20,23)/b21-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSAWAZGVGHGRW-VZCXRCSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NNC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=N\NC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-bromo-3-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3016713.png)
![1-(3-Ethoxyphenyl)-6,7-dimethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3016714.png)
![N-[2-(4-Fluorophenyl)-4-methoxyquinolin-6-YL]-4-methoxybenzamide](/img/structure/B3016715.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B3016719.png)
![methyl 3-[1-(2-chloropyridin-4-yl)-N-(3-ethoxypropyl)formamido]-2-methylpropanoate](/img/structure/B3016720.png)


![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-prop-2-ynylcyclohex-3-ene-1-carboxamide](/img/structure/B3016724.png)
![3-hexyl-1-[2-(1H-indol-3-yl)ethyl]-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}-2(1H)-pyridinone](/img/structure/B3016726.png)
